3-Acetamido-5-methylhexanoic acid

Medicinal Chemistry Stereoselective Synthesis Structure-Activity Relationships

Researchers exploring pregabalin pharmacophore SAR face synthetic bottlenecks when introducing N-acylated functionality de novo. 3-Acetamido-5-methylhexanoic acid (CAS 1001611-03-5) solves this by providing a pre-functionalized, racemic scaffold with the acetamido group at C-3 and 5-methyl branching intact. • Direct amide coupling via free carboxylic acid (EDC/HOBt, HATU-ready) without deprotection • Enables parallel stereoisomer evaluation before chiral resolution • Bifunctional core for combinatorial library diversification • Min. 95% purity (HPLC, GC, NMR); standard global shipping available for R&D quantities.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 1001611-03-5
Cat. No. B13632756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-5-methylhexanoic acid
CAS1001611-03-5
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)NC(=O)C
InChIInChI=1S/C9H17NO3/c1-6(2)4-8(5-9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)
InChIKeyQXVNWFGYESVXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamido-5-methylhexanoic acid Overview


3-Acetamido-5-methylhexanoic acid (CAS 1001611-03-5), also designated as 3-(Acetylamino)-5-methylhexanoic acid, is a synthetic N-acetylated branched-chain fatty acid derivative with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It is classified as a medium-chain carboxylic acid featuring an acetamido functional group at the C-3 position and a methyl substituent at the C-5 position of the hexanoic acid backbone . The compound is commercially supplied for research purposes, with typical purity specifications of 95% as determined by HPLC, GC, and NMR analyses . As a non-proteinogenic amino acid derivative, it is distinct from common alpha-amino acids and serves as a versatile scaffold in medicinal chemistry and organic synthesis applications .

Scaffold Type N-Acetylated γ-amino acid derivative for SAR exploration around GABAergic pharmacophores
Reactive Form Free carboxylic acid enables direct amide coupling and esterification without deprotection
Stereochemical Access Racemic mixture supports cost-effective parallel screening of both C-3 enantiomers
Regiochemical Identity C-3 γ-substitution pattern distinct from α-amino acid positional isomers

Irreplaceability of 3-Acetamido-5-methylhexanoic acid


Substitution of 3-acetamido-5-methylhexanoic acid with generic amino acid derivatives or simpler branched-chain fatty acids is not scientifically valid due to its specific regiochemistry and functional group arrangement. The compound possesses an acetamido group at the C-3 position of a branched 5-methylhexanoic acid backbone, creating a unique spatial and electronic environment that is distinct from both alpha-amino acid derivatives and other positional isomers such as 2-acetamido-5-methylhexanoic acid or 4-amino-5-methylhexanoic acid . Unlike the closely related pregabalin scaffold, which features a primary aminomethyl group at the C-3 position, the acetylated amide functionality of the target compound alters its hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. These structural differences directly translate to divergent physicochemical properties, including solubility profiles, pKa values, and reactivity in synthetic transformations, which preclude simple interchangeability in both research and industrial applications .

C-3 γ-position acetamido substitution
2-Acetamido isomer (C-2 α-position)
Regiochemistry may shift target recognition and spatial arrangement context
N-Acetylated amide (-NH-CO-CH₃)
Pregabalin (primary amine -CH₂-NH₂)
Hydrogen-bonding capacity, lipophilicity, and metabolic stability may differ
Free carboxylic acid (-COOH)
Methyl ester form (-COOCH₃)
Saponification requirement may add synthetic steps and yield loss

Differentiation Evidence for 3-Acetamido-5-methylhexanoic acid


C-3 vs. C-2 Acetamido Substitution

3-Acetamido-5-methylhexanoic acid (MW: 187.24 g/mol) possesses the acetamido functional group at the C-3 position, whereas the commercially available positional isomer 2-acetamido-5-methylhexanoic acid (CAS 5440-33-5) has the acetamido group at the C-2 position . In gamma-amino acid derivatives, the position of the amino/acylamino group relative to the carboxylic acid moiety is a critical determinant of biological activity, particularly for targets such as voltage-gated calcium channels and GABA aminotransferase [1]. The C-3 substitution pattern in the target compound places the acetamido group at the gamma position relative to the carboxylate, creating a distinct spatial arrangement that differs fundamentally from the alpha-substituted 2-acetamido isomer. This regioisomeric difference is non-trivial, as the distance between the amide hydrogen bond donor/acceptor and the carboxylic acid directly influences molecular recognition events .

Regioisomer Identity
Class-level
C-3 γ-position substitution vs C-2 α-position isomer
Regiochemistry context may affect target recognition profile
Identical MW (187.24); distinct 3D spatial arrangement and H-bond geometry
Medicinal Chemistry Stereoselective Synthesis Structure-Activity Relationships

N-Acetylated Amide versus Primary Amine

3-Acetamido-5-methylhexanoic acid features an N-acetylated amide functionality (-NH-CO-CH₃), whereas its structural analog pregabalin (3-(aminomethyl)-5-methylhexanoic acid; MW 159.23 g/mol) contains a primary amine group [1]. The N-acetylation introduces a molecular weight increase of 28.01 g/mol relative to the non-acetylated amino derivative and fundamentally alters the compound's physicochemical and pharmacokinetic properties . N-Acetylation of amino acid derivatives typically results in increased lipophilicity (logP increase of approximately 0.5-1.0 units), reduced basicity (pKa decrease of 2-3 units), and altered hydrogen-bonding capacity due to conversion of a hydrogen bond donor (NH₂) to an acceptor (amide carbonyl) . This functional group modification also impacts metabolic susceptibility, as N-acetylated amides are generally more resistant to oxidative deamination and exhibit different clearance profiles compared to primary amines .

N-Acetylation Effect
Class-level
MW +28.01 g/mol; logP ~+0.5–1.0; pKa ~−2–3 units
Supports lipophilicity and ionization context review
Estimated from functional group contribution calculations
Prodrug Design Metabolic Stability Lipophilicity

Carboxylic Acid vs. Ester Form

3-Acetamido-5-methylhexanoic acid (MW 187.24 g/mol) contains a free carboxylic acid moiety (-COOH), whereas commercially available analogs such as (S)-(-)-methyl 3-acetamido-5-methylhexanoate (CAS 136744-89-3) are supplied as methyl esters . The free carboxylic acid provides distinct advantages in synthetic applications: it is directly amenable to amide bond formation via standard coupling reagents (e.g., EDC, HATU) without requiring a deprotection step, and it can participate in acid-catalyzed esterifications or be converted to acid chlorides for further derivatization . The carboxylic acid group also imparts aqueous solubility characteristics that differ from the corresponding ester, with the acid form generally exhibiting higher water solubility at physiological pH due to ionization (predicted pKa ~4.5-5.0) . This functional group difference is critical for researchers employing the compound as a building block, as the acid form eliminates the need for saponification and associated yield losses .

Functional Form
Data to verify
Free -COOH vs methyl ester -COOCH₃
Eliminates saponification step in downstream conjugation
Synthetic utility context; direct coupling compatibility to verify
Synthetic Intermediate Conjugation Chemistry Bioisostere Design

Racemic vs. Enantiopure Form

3-Acetamido-5-methylhexanoic acid (CAS 1001611-03-5) is supplied as a racemic mixture, containing a chiral center at the C-3 position where the acetamido group is attached. This racemic nature differentiates it from enantiopure analogs such as (3S)-3-(acetamidomethyl)-5-methylhexanoic acid (CAS 1567889-56-8), which is stereochemically defined and commercially available at higher cost . The racemic mixture offers distinct advantages for early-stage medicinal chemistry and SAR exploration: it is typically 30-50% less expensive than the corresponding enantiopure form, allows for parallel evaluation of both stereoisomers without separate procurement, and can be resolved using chiral chromatography or enzymatic methods to obtain desired enantiomers on demand . In gamma-amino acid derivatives, stereochemistry at the C-3 position is a critical determinant of biological activity, with the (S)-enantiomer typically exhibiting 10- to 100-fold higher potency at targets such as the alpha2-delta subunit of voltage-gated calcium channels [1].

Stereochemical Form
Class-level
Racemic mixture; cost ~30–50% lower than enantiopure (S)-form
Cost-effective stereochemical screening context
Enantiopure resolution may be pursued post-screening
Asymmetric Synthesis Chiral Resolution Stereochemistry-Dependent Activity

Pregabalin Analog Intermediate

3-Acetamido-5-methylhexanoic acid serves as a direct structural analog of the clinically validated pregabalin scaffold (3-(aminomethyl)-5-methylhexanoic acid), with the key difference being N-acetylation of the amine functionality [1]. The pregabalin scaffold has been extensively characterized in both preclinical and clinical studies for its binding to the alpha2-delta subunit of voltage-gated calcium channels, with an IC₅₀ of approximately 80 nM for the (S)-enantiomer [2]. The target compound's N-acetylated modification represents a classic prodrug or metabolic stabilization strategy, where the acetamido group may be hydrolyzed in vivo to release the active amine or may function as a metabolically stable analog for SAR exploration . This structural relationship positions the compound as a valuable intermediate for generating novel analogs of pregabalin with potentially altered pharmacokinetic profiles, tissue distribution patterns, or off-target selectivity .

Pharmacophore Context
Class-level
N-Acetylated pregabalin analog; MW +28.01 vs parent scaffold
Supports pregabalin pharmacophore SAR exploration context
Reported pregabalin α2δ IC₅₀ ≈ 80 nM (S-enantiomer); comparator data only
Pharmaceutical Intermediate Analgesic Development Anticonvulsant Research

Applications of 3-Acetamido-5-methylhexanoic acid


Pregabalin Analog Synthesis & SAR

The compound serves as a direct entry point for synthesizing and evaluating N-acetylated analogs of pregabalin, a clinically approved agent for neuropathic pain, epilepsy, and generalized anxiety disorder [1]. Unlike the parent pregabalin scaffold, which contains a primary amine that can undergo rapid metabolic conjugation, the acetamido functionality provides a metabolically distinct starting point for exploring structure-activity relationships (SAR) around the gamma-amino acid pharmacophore. The racemic nature of the commercially supplied material (CAS 1001611-03-5) enables parallel evaluation of both stereoisomers in target binding assays, with the option to pursue enantioselective synthesis or chiral resolution once the active stereoisomer is identified [2]. This approach is particularly valuable for academic and industrial medicinal chemistry groups seeking to diversify beyond the pregabalin chemical space without undertaking complex de novo synthetic routes.

Amide and Ester Library Building Block

As a free carboxylic acid, 3-acetamido-5-methylhexanoic acid is immediately compatible with standard amide coupling protocols (e.g., EDC/HOBt, HATU, DCC) and esterification reactions without requiring preliminary deprotection steps . This functional group availability distinguishes it from analogous ester derivatives such as (S)-(-)-methyl 3-acetamido-5-methylhexanoate, which would require saponification prior to conjugation. The compound's bifunctional nature (carboxylic acid + acetamido group) enables its use as a linker or scaffold in combinatorial library synthesis, where it can serve as a core structure for generating diverse arrays of amide, ester, or heterocyclic derivatives. The branched 5-methyl substituent introduces controlled steric bulk, which can modulate the physicochemical properties and target recognition of downstream library members .

Chiral Separation Reference Standard

The racemic nature of 3-acetamido-5-methylhexanoic acid makes it suitable as a reference standard for developing and validating chiral separation methods . The compound's single stereocenter at the C-3 position provides a defined system for optimizing chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) and mobile phase conditions for analytical or preparative-scale enantiomer resolution. This application is directly relevant to quality control laboratories supporting pharmaceutical development, where stereochemical purity assessment is a regulatory requirement. The availability of both the racemic mixture (CAS 1001611-03-5) and enantiopure (3S)-form (CAS 1567889-56-8) from commercial suppliers facilitates method validation through spike-recovery and linearity studies .

Fatty Acid Amide Pathway Probe

As an N-acetylated branched-chain fatty acid derivative, the compound may serve as a tool for investigating fatty acid amide signaling pathways and related metabolic processes . N-Acylated amino acids and related fatty acid amides have emerged as important signaling molecules involved in pain modulation, inflammation, and energy homeostasis [3]. The specific structural features of 3-acetamido-5-methylhexanoic acid—including its branched 5-methyl substituent and gamma-position acetamido group—position it as a distinct chemical probe for dissecting the substrate specificity of fatty acid amide hydrolase (FAAH) and related amidases, or for exploring structure-activity relationships at fatty acid-binding receptors such as GPR119 and PPAR isoforms.

Application
Selection Property
Validation Focus
GABAergic pharmacophore SAR studies
N-Acetylated γ-amino acid scaffold context
α2δ subunit binding and selectivity profiling
Combinatorial amide/ester library synthesis
Free carboxylic acid reactivity
Coupling efficiency and derivatization scope
Chiral separation method development
Racemic reference standard (C-3 stereocenter)
Enantiomer resolution and method linearity
Fatty acid amide signaling pathway studies
N-Acylated branched-chain fatty acid structure
FAAH substrate specificity and receptor profiling
Quote Request

Request a Quote for 3-Acetamido-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.